molecular formula C7H15NO B3316347 Methyl[(oxiran-2-yl)methyl](propan-2-yl)amine CAS No. 953750-28-2

Methyl[(oxiran-2-yl)methyl](propan-2-yl)amine

Cat. No. B3316347
CAS RN: 953750-28-2
M. Wt: 129.2 g/mol
InChI Key: KRSKXWNYUQDZLG-UHFFFAOYSA-N
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Description

Methyl(oxiran-2-yl)methylamine, with the chemical formula C7H15NO, is a compound that combines an oxirane (epoxide) group with a secondary amine. It is also known by its IUPAC name: N-methyl-N-(2-oxiranylmethyl)-2-propanamine. The compound has a molecular weight of 129.2 g/mol .

Scientific Research Applications

Synthesis and Polymer Applications

"Methyl(oxiran-2-yl)methylamine" is involved in the synthesis of various compounds and has applications in polymer chemistry. Hydroaminomethylation (HAM) of vegetable oils, involving this compound, leads to a wide range of bio-based HAM products. It particularly focuses on bifunctional HAM products, which have potential as monomers in polymer chemistry. This synthesis pathway offers an effective method to access valuable functionalized bio-based compounds with industrial potential (Vanbésien et al., 2018).

Environmental and Health Implications

The degradation of nitrogen-containing hazardous compounds, including "Methyl(oxiran-2-yl)methylamine," is crucial for environmental and health safety. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing these compounds, which are resistant to conventional degradation processes. This review discusses the degradation efficiencies, mechanisms, and the impact of AOPs on the environment and human health, providing insights into potential risks associated with these compounds and their degradation products (Bhat & Gogate, 2021).

Analytical and Bioactive Applications

Mannich bases, synthesized using "Methyl(oxiran-2-yl)methylamine," play a significant role in the development of pharmaceuticals and natural products. These compounds are crucial in coordinating chemistry and the formation of metal complexes, demonstrating the versatility and wide range of applications of Mannich bases in biological and chemical research (Raju et al., 2023).

Novel Analgesic Therapies

The compound's relevance in novel analgesic therapies is highlighted through its involvement in the synthesis of specific mu-opioid receptor agonists. These agonists, such as Oliceridine, selectively activate G protein and β-arrestin signaling pathways, offering therapeutic analgesic effects with reduced adverse effects. This underscores the potential of "Methyl(oxiran-2-yl)methylamine" in contributing to the development of new analgesic therapies with improved safety profiles (Urits et al., 2019).

properties

IUPAC Name

N-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)8(3)4-7-5-9-7/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSKXWNYUQDZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

953750-28-2
Record name methyl[(oxiran-2-yl)methyl](propan-2-yl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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